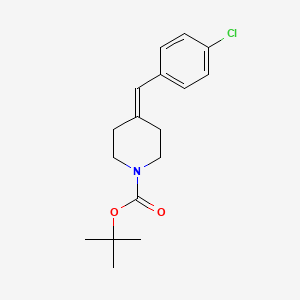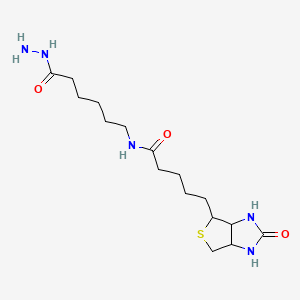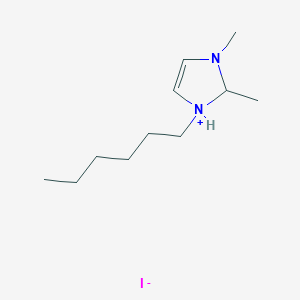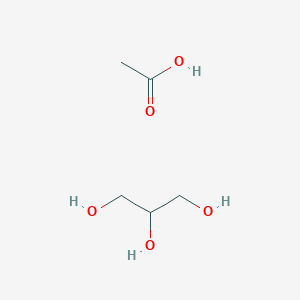
Acetic acid; glycerol
Descripción general
Descripción
Glycerol is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . It is commonly found in fats and oils as a triester with fatty acids . Acetic acid is a simple carboxylic acid with a pungent smell and is widely used in the chemical industry . The combination of these two compounds results in a versatile ester with various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Esterification of Glycerol with Acetic Acid
Reaction: Glycerol reacts with acetic acid in the presence of an acid catalyst to form glycerol acetate.
-
Transesterification
Reaction: Glycerol can also be transesterified with methyl acetate or ethyl acetate to produce glycerol acetate.
Industrial Production Methods
-
By-Product of Biodiesel Production
- Glycerol is a major by-product of biodiesel production through the transesterification of triglycerides with methanol or ethanol. The crude glycerol obtained can be further esterified with acetic acid to produce glycerol acetate .
-
Soap Manufacturing
- Glycerol is also obtained as a by-product in the soap manufacturing process through the saponification of fats and oils. This glycerol can be esterified with acetic acid to produce glycerol acetate .
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
-
Oxidizing Agents
-
Reducing Agents
Major Products Formed
-
Oxidation Products
-
Reduction Products
Aplicaciones Científicas De Investigación
Chemistry
Biology
Cryoprotectant: Glycerol acetate is used as a cryoprotectant in biological research to protect cells and tissues during freezing.
Medicine
Pharmaceuticals: It is used in the formulation of various pharmaceutical products, including ointments and creams.
Industry
Mecanismo De Acción
Glycerol acetate exerts its effects primarily through its interaction with biological membranes and proteins. The acetate group can participate in various biochemical reactions, including acetylation, which modifies the activity of proteins and enzymes . Glycerol, being a triol, can form hydrogen bonds with water and other molecules, affecting the hydration and stability of biological structures .
Comparación Con Compuestos Similares
Similar Compounds
-
Ethylene Glycol (Ethane-1,2-diol)
- Similar to glycerol, ethylene glycol is a diol with two hydroxyl groups. It is commonly used as an antifreeze and in the production of polyester fibers .
-
Propylene Glycol (Propane-1,2-diol)
- Propylene glycol is another similar compound with two hydroxyl groups. It is used as a solvent, in food products, and in pharmaceuticals .
Uniqueness of Glycerol Acetate
Propiedades
IUPAC Name |
acetic acid;propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUIVRRMJYYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-58-6 | |
| Record name | Glycerol, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


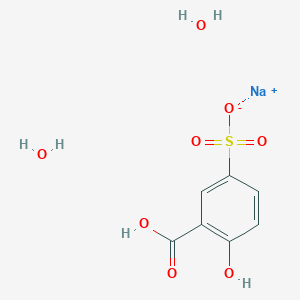
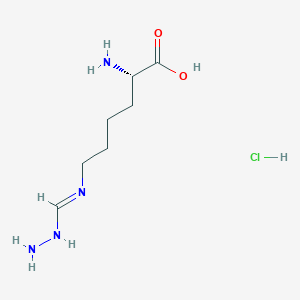
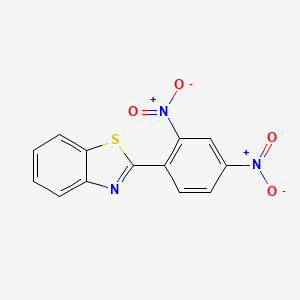
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
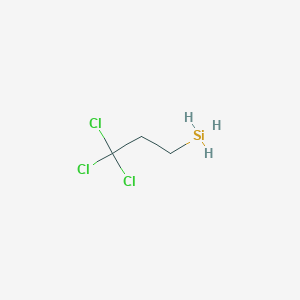
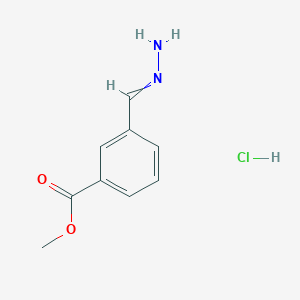
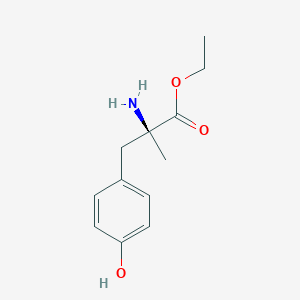
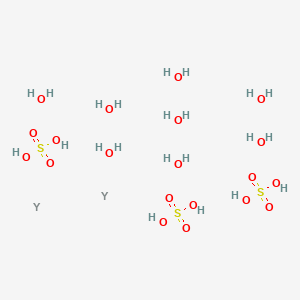
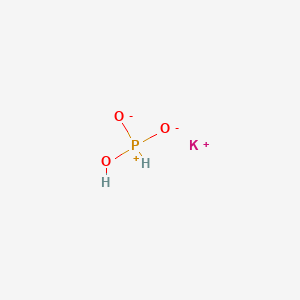
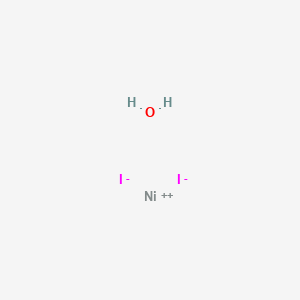
![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)
